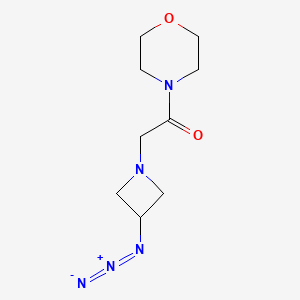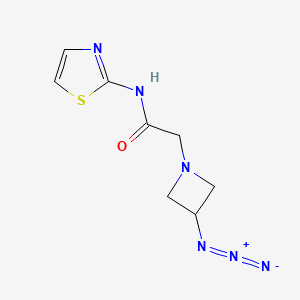
1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol
Übersicht
Beschreibung
1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol, also known as chloro-2-hydroxybenzylazetidin-3-ol, is a synthetic compound that has been used for a variety of scientific applications, including as a reagent in organic synthesis and as an intermediate in drug development. It is a colorless crystalline solid with a molecular weight of 239.62 g/mol and a melting point of 182-184 °C. Chloro-2-hydroxybenzylazetidin-3-ol has become increasingly popular in the scientific community due to its high solubility in water and its ability to form stable complexes with other compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol and related compounds have been used extensively in chemical synthesis. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which are structurally related to 1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involves intermediate formations such as 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, likely through N-spiro bis-aziridinium intermediates (Mollet, D’hooghe, & de Kimpe, 2011). Additionally, the optimized synthesis of 1-benzylazetidin-3-ol, a compound closely related to 1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol, has been emphasized due to its industrial importance as an intermediate for substituted azetidine (Reddy et al., 2011).
Antimicrobial Properties
Some derivatives of azetidinones, which include compounds similar to 1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol, have shown promising antimicrobial activities. For example, azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one displayed significant antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, other azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the broad application of this class of compounds in developing new antibacterial and antifungal agents (Shah & Patel, 2012).
Pharmaceutical Research
The structure and reactivity of 1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol and its analogs make them valuable in pharmaceutical research. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams, a category that includes azetidin-2-ones, with lithium aluminium hydride has been studied, revealing novel synthetic pathways for producing aziridines and amino alcohols, which are important in medicinal chemistry (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Advanced Drug Design
Compounds related to 1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol are instrumental in advanced drug design. For example, azetidin-2-one derivatives containing pyrazoline have been synthesized for potential use as antimicrobial agents, demonstrating the role of azetidin-2-one scaffolds in drug discovery (Shailesh, Pankaj, & Patel, 2012).
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRRMQJJPJMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)












